2-(2-Bromo-4-fluorophenoxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJIPVMABXYFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-73-3 | |
| Record name | 2-(2-bromo-4-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Bromo 4 Fluorophenoxy Propanoic Acid
Retrosynthetic Analysis of 2-(2-Bromo-4-fluorophenoxy)propanoic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgscitepress.org For this compound, the most logical disconnection is at the ether linkage (C-O bond), as this bond is commonly formed through reliable synthetic methods. amazonaws.com
This primary disconnection yields two key synthons:
A nucleophilic phenoxide synthon derived from 2-bromo-4-fluorophenol (B1268413).
An electrophilic 2-propanoic acid synthon.
The corresponding synthetic equivalents for these synthons are 2-bromo-4-fluorophenol and a propanoic acid derivative with a suitable leaving group at the alpha-position, such as ethyl 2-bromopropanoate. This analysis suggests that a nucleophilic substitution reaction, specifically a Williamson ether synthesis, would be a primary and effective route for constructing the target molecule.
Table 1: Retrosynthetic Disconnection and Precursors
| Target Molecule | Key Bond for Disconnection | Resulting Synthons | Commercially Available Precursors |
|---|---|---|---|
| This compound | Aryl Ether C-O Bond | 2-bromo-4-fluorophenoxide (nucleophile) and an α-halopropanoate (electrophile) | 2-Bromo-4-fluorophenol and Ethyl 2-bromopropanoate |
Direct Synthesis Strategies
Direct synthesis involves the forward execution of the pathways identified during retrosynthesis. The two most prominent direct strategies are etherification and halogenation of a suitable precursor.
This approach, a variation of the Williamson ether synthesis, is one of the most common methods for preparing aryl ethers. amazonaws.com The synthesis involves the reaction of a phenoxide with an alkyl halide. In this specific case, 2-bromo-4-fluorophenol is first deprotonated with a suitable base to form the more nucleophilic 2-bromo-4-fluorophenoxide ion. This intermediate then reacts with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate, in a nucleophilic substitution reaction (SN2) to form the corresponding ester of the target molecule. A final hydrolysis step is required to convert the ester to the desired carboxylic acid.
The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 mechanism. The choice of base is crucial; common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Table 2: Etherification Synthesis Protocol
| Reactant 1 | Reactant 2 | Reagents & Conditions | Intermediate Product | Final Product |
|---|
An alternative strategy involves introducing the bromine atom onto a pre-existing phenoxypropanoic acid scaffold. This route begins with 2-(4-fluorophenoxy)propanoic acid. The key step is the regioselective bromination of the aromatic ring. The ether and carboxylic acid groups are ortho-, para-directing activators. Since the para position is already occupied by the fluorine atom, electrophilic substitution is directed to the ortho positions.
Controlling the reaction to achieve mono-bromination at the desired C2 position (ortho to the ether linkage) can be challenging, as dibromination is a potential side reaction. google.com Electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in a suitable solvent are employed. The reaction conditions must be carefully controlled to favor the formation of the desired 2-bromo isomer.
Table 3: Halogenation Synthesis Protocol
| Starting Material | Reagent | Conditions | Potential Byproducts | Final Product |
|---|---|---|---|---|
| 2-(4-Fluorophenoxy)propanoic acid | N-Bromosuccinimide (NBS) or Br₂ | Acetic acid or CCl₄, controlled temperature | 2,6-dibromo-4-fluorophenoxy)propanoic acid | This compound |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry often employs catalytic methods to improve efficiency, yield, and selectivity.
Transition metal catalysis offers a powerful alternative to the classical Williamson ether synthesis, particularly for forming C-O bonds. The Ullmann condensation, which uses a copper catalyst, is a well-established method for coupling aryl halides with alcohols or phenols. In this context, a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), could catalyze the coupling of 2-bromo-4-fluorophenol with a propanoic acid derivative. nih.gov
More advanced palladium- or copper-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig-type etherifications, can also be employed. These reactions typically use a palladium or copper precursor with a specialized ligand to facilitate the C-O bond formation under milder conditions than the traditional Ullmann reaction.
Table 4: Transition Metal-Catalyzed Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent & Conditions | Product |
|---|---|---|---|---|
| 2-Bromo-4-fluorophenol | Ethyl 2-hydroxypropanoate | CuI, Base (e.g., Cs₂CO₃), Ligand (e.g., Phenanthroline) | High-boiling solvent (e.g., DMF, Toluene), Heat | Ethyl 2-(2-bromo-4-fluorophenoxy)propanoate |
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. cam.ac.ukwiley-vch.de While often focused on asymmetric synthesis to produce specific enantiomers, organocatalysts can also be used in non-chiral applications. For the synthesis of this compound, a phase-transfer catalyst (a type of organocatalyst) could be used to facilitate the etherification reaction (Section 2.2.1). The catalyst, such as a quaternary ammonium (B1175870) salt, enhances the transport of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide reactant resides, thereby accelerating the reaction rate.
The most fundamental catalytic approach remains the use of a base in the Williamson ether synthesis. The base (e.g., K₂CO₃, NaOH) acts catalytically in generating the active nucleophile (the phenoxide). While stoichiometric amounts are often used for convenience, the process is fundamentally base-catalyzed. Acid-catalyzed routes are less common for this specific transformation due to potential side reactions on the substituted aromatic ring.
Table 5: Base-Catalyzed Etherification with Phase-Transfer Catalyst
| Reactant 1 | Reactant 2 | Base | Phase-Transfer Catalyst | Conditions |
|---|---|---|---|---|
| 2-Bromo-4-fluorophenol | Ethyl 2-bromopropanoate | Aqueous NaOH | Tetrabutylammonium bromide (TBAB) | Biphasic system (e.g., Toluene/Water), Heat |
Table 6: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-fluorophenol |
| Propanoic acid |
| Ethyl 2-bromopropanoate |
| 2-(4-Fluorophenoxy)propanoic acid |
| N-Bromosuccinimide (NBS) |
| Ethyl 2-(2-bromo-4-fluorophenoxy)propanoate |
| Ethyl 2-hydroxypropanoate |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of single enantiomers of this compound is crucial for understanding its biological activity and potential applications. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through several strategic approaches.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
One of the most reliable and widely used classes of chiral auxiliaries is the Evans oxazolidinones. For the synthesis of a specific enantiomer of this compound, a synthetic sequence can be envisioned starting with the acylation of an Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propanoyl chloride. The resulting N-acyloxazolidinone can then be subjected to a diastereoselective enolate formation using a base like sodium hexamethyldisilazide (NaHMDS), followed by an electrophilic bromination of the enolate. However, a more common and predictable approach for α-functionalization involves the reaction of the enolate with a suitable electrophile.
A plausible and more controlled approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent derivatized with a chiral auxiliary. A well-established method utilizes pseudoephedrine as a chiral auxiliary. The synthesis would commence by acylating (1R,2R)-pseudoephedrine with 2-bromopropionyl bromide to form the corresponding amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature would generate a chiral enolate. The subsequent Williamson ether synthesis with 2-bromo-4-fluorophenol would proceed with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. The final step would involve the hydrolytic cleavage of the auxiliary to afford the desired enantiomer of this compound.
Table 1: Plausible Diastereoselective Synthesis via Pseudoephedrine Auxiliary
| Step | Reactants | Reagents and Conditions | Intermediate/Product | Expected Diastereomeric Excess (de) |
| 1 | (1R,2R)-Pseudoephedrine, 2-Bromopropionyl bromide | Triethylamine, Dichloromethane, 0 °C to rt | (R)-2-Bromo-N-((1R,2R)-1-hydroxy-1-phenylpropan-2-yl)-N-methylpropanamide | >95% |
| 2 | Intermediate from Step 1, 2-Bromo-4-fluorophenol | Sodium hydride, Tetrahydrofuran, 0 °C to rt | Diastereomeric mixture of amides | >90% |
| 3 | Product from Step 2 | Aqueous H2SO4, reflux | (R)-2-(2-Bromo-4-fluorophenoxy)propanoic acid | >90% enantiomeric excess (ee) after purification |
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation of Precursors)
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, where a small amount of a chiral catalyst directs the formation of a large amount of a chiral product. Asymmetric hydrogenation of a prochiral precursor is a particularly efficient method.
For the synthesis of this compound, a suitable precursor would be 2-(2-bromo-4-fluorophenoxy)acrylic acid. This unsaturated acid can be synthesized by the condensation of 2-bromo-4-fluorophenol with pyruvic acid or its ester, followed by elimination.
The asymmetric hydrogenation of this α,β-unsaturated carboxylic acid can be carried out using a chiral transition metal catalyst. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are well-known for their high efficiency and enantioselectivity in such reactions. For instance, a catalyst system comprising [Ru(p-cymene)I2]2 and a chiral phosphine ligand like (S)-BINAP could be employed. The reaction is typically performed under a hydrogen atmosphere at elevated pressure. The choice of the ligand's chirality determines which enantiomer of the final product is obtained.
Table 2: Asymmetric Hydrogenation of 2-(2-bromo-4-fluorophenoxy)acrylic acid
| Catalyst System | Ligand | Solvent | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| [Rh(COD)2]BF4 | (R)-Josiphos | Methanol | 10 | 25 | >95 |
| Ru(OAc)2 | (S)-BINAP | Ethanol (B145695) | 50 | 50 | >98 |
| [Ir(COD)Cl]2 | (R,R)-f-spiroPhos | Toluene | 20 | 30 | >97 |
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.
A practical approach for the kinetic resolution of racemic this compound is through enantioselective esterification. This can be achieved using a chiral acyl-transfer catalyst. For instance, a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids demonstrated high efficiency using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, pivalic anhydride (B1165640) as a coupling agent, and bis(α-naphthyl)methanol as an achiral nucleophile. figshare.com
In this process, one enantiomer of the racemic acid is preferentially esterified, allowing for the separation of the resulting ester and the unreacted carboxylic acid. The selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers, is a critical parameter. High s-factors (typically >50) are desirable for efficient separation.
Table 3: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification figshare.com
| Entry | Aryl Group | Yield (%) (S)-Ester | ee (%) (S)-Ester | Yield (%) (R)-Acid | ee (%) (R)-Acid | Selectivity Factor (s) |
| 1 | Phenyl | 46 | 93 | 47 | 86 | 96 |
| 2 | 4-Biphenyl | 45 | 93 | 48 | 83 | 86 |
| 3 | 4-Fluorophenyl | 47 | 94 | 46 | 86 | 111 |
| 4 | 2-Bromophenyl | 46 | 89 | 48 | 79 | 58 |
Data adapted from a study on similar compounds, demonstrating the potential applicability to this compound.
Industrial-Scale Synthesis Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges that require careful consideration and optimization of the synthetic process. Key factors include cost-effectiveness, safety, environmental impact, and scalability.
For a molecule like this compound, which is likely an intermediate for a more complex target molecule such as a pharmaceutical or agrochemical, the industrial synthesis would likely favor a convergent approach that is both robust and economically viable.
Process Optimization Strategies:
Raw Material Sourcing: The cost and availability of starting materials such as 2-bromo-4-fluorophenol and a suitable propionic acid derivative are primary considerations. Developing a process that utilizes inexpensive and readily available feedstocks is crucial.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and throughput while minimizing energy consumption and waste generation. The use of flow chemistry can offer significant advantages in terms of heat and mass transfer, safety, and automation.
Solvent Selection: The choice of solvent is critical. Ideally, the solvent should be inexpensive, non-toxic, recyclable, and allow for easy product isolation. Green chemistry principles encourage the use of water or other environmentally benign solvents where possible.
Catalyst Selection and Recovery: For catalytic processes like asymmetric hydrogenation, the cost of the catalyst (often containing precious metals) can be substantial. Therefore, catalyst loading should be minimized, and efficient methods for catalyst recovery and recycling must be developed.
Waste Management: The environmental impact of the process must be minimized. This involves reducing the amount of waste generated (high atom economy), and ensuring that any waste streams are treated to remove hazardous materials before disposal.
A potential industrial-scale synthesis could involve a phase-transfer catalyzed Williamson ether synthesis between 2-bromo-4-fluorophenol and an ester of 2-bromopropionic acid, followed by hydrolysis. Phase-transfer catalysis is often amenable to large-scale operations as it can facilitate reactions between reactants in different phases, often with milder reaction conditions and reduced need for expensive and hazardous solvents.
Reaction Chemistry and Transformations of 2 2 Bromo 4 Fluorophenoxy Propanoic Acid
Substitution Reactions at Aryl Halogen Sites
The phenyl ring of 2-(2-Bromo-4-fluorophenoxy)propanoic acid is substituted with two halogen atoms, bromine and fluorine. The bromine atom, being larger and less electronegative than fluorine, is generally a better leaving group in certain substitution reactions, particularly those catalyzed by transition metals. Conversely, the fluorine atom can be a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, proceeding via an addition-elimination mechanism. masterorganicchemistry.comopenstax.org This pathway requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.org
In this compound, the propanoic acid group has a mild electron-withdrawing effect, which is generally insufficient to strongly activate the ring for SNAr reactions under standard conditions. However, the fluorine atom is a better leaving group than bromine in SNAr reactions when the rate-determining step is the initial nucleophilic attack, due to its high electronegativity which polarizes the C-F bond. masterorganicchemistry.com For a nucleophilic attack to occur, forcing conditions such as high temperatures and strong nucleophiles would likely be necessary. The substitution could theoretically occur at either the bromo or fluoro position, depending on the reaction conditions and the nature of the incoming nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for C-C Bond Formation)
The bromine atom on the aromatic ring of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst.
For this compound, a Suzuki-Miyaura coupling would selectively occur at the C-Br bond over the C-F bond, given the much higher reactivity of aryl bromides compared to aryl fluorides in the oxidative addition step. This allows for the introduction of a wide variety of substituents, such as alkyl, alkenyl, or aryl groups, at the position of the bromine atom.
| Reactant | Coupling Partner | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(2-Aryl-4-fluorophenoxy)propanoic acid |
| This compound | Alkylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-(2-Alkyl-4-fluorophenoxy)propanoic acid |
This is an interactive data table based on generalized Suzuki-Miyaura reaction conditions.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in this compound is no exception. It can undergo a variety of transformations, including conversion to esters and amides, decarboxylation, and reduction.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Amidation: Similarly, amides can be formed by the reaction of the carboxylic acid with an amine. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Methanol, H₂SO₄ | Esterification | Methyl 2-(2-bromo-4-fluorophenoxy)propanoate |
| This compound | Benzylamine, DCC | Amidation | N-Benzyl-2-(2-bromo-4-fluorophenoxy)propanamide |
This is an interactive data table illustrating typical esterification and amidation reactions.
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide. For simple carboxylic acids like this compound, this reaction does not occur readily upon heating. google.com The stability of the resulting carbanion is a key factor, and without a stabilizing group (such as a carbonyl at the beta-position), harsh conditions are generally required for decarboxylation. nih.gov Radical-based methods, such as the Hunsdiecker reaction (reaction of a silver carboxylate with bromine), could be employed to achieve a decarboxylative halogenation. libretexts.org Photoredox catalysis has also emerged as a modern method for the decarboxylation of carboxylic acids under milder conditions. nih.gov
Reduction to Alcohols and Oxidation to Carbonyls
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orgchemguide.co.uk The reaction proceeds via the formation of an aluminum salt, which is then hydrolyzed in an acidic workup to yield the corresponding alcohol, 2-(2-bromo-4-fluorophenoxy)propan-1-ol. khanacademy.orgchemistrysteps.com Borane (BH₃) is another effective reagent for this reduction and offers higher chemoselectivity in the presence of other reducible functional groups. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com
Oxidation: The carboxylic acid functional group is already in a high oxidation state. libretexts.org Therefore, further oxidation of the propanoic acid side chain is not a typical transformation and would likely lead to degradation of the molecule, often via decarboxylation under oxidative conditions. libretexts.org The aromatic ring itself could be subject to oxidation under very harsh conditions, but this would likely result in ring-opening and destruction of the starting material.
Reactions at the Propanoic Acid Chain
The propanoic acid moiety offers multiple sites for chemical modification, including the α-carbon and the carboxylic acid group. These transformations are crucial for altering the molecule's physical and biological properties.
α-Carbon Functionalization and Stereochemical Control
The α-carbon of this compound, being adjacent to the carboxylic acid group, is activated and can be functionalized through various reactions. Enolate formation, by treatment with a suitable base, allows for the introduction of alkyl or other electrophilic groups at this position. The stereochemistry at the α-carbon is often a critical factor, particularly in the synthesis of biologically active compounds such as herbicides and pharmaceuticals.
Stereochemical control during the synthesis of related 2-aryloxypropanoic acids has been achieved through several methods. One common approach involves the use of chiral starting materials. For instance, the reaction of a substituted phenol (B47542) with an enantiomerically pure 2-halopropanoate ester, such as ethyl (S)-2-chloropropionate, can proceed with inversion of configuration to yield the corresponding (R)-2-aryloxypropanoate ester. This method is widely employed in the industrial synthesis of optically active herbicides.
Furthermore, enantioselective alkylation of Schiff base derivatives of α-amino acids, which are structurally related to 2-aryloxypropanoic acids, has been accomplished using chiral phase-transfer catalysts. This strategy offers a pathway to α,α-disubstituted α-amino acids with high enantioselectivity. While not directly demonstrated on this compound, these methodologies suggest viable routes for controlling the stereochemistry at its α-carbon.
Table 1: Examples of Stereoselective Reactions for Related 2-Aryloxypropanoic Acids
| Starting Material | Reagent | Catalyst/Conditions | Product | Stereochemical Outcome |
|---|---|---|---|---|
| 4-Hydroxyphenoxy derivative | Ethyl (S)-2-chloropropionate | Base | (R)-2-(4-hydroxyphenoxy)propionate | Inversion of configuration |
Chain Elongation and Modification Reactions
The propanoic acid chain can be extended or further modified to create derivatives with different properties. A classic method for one-carbon homologation is the Arndt-Eistert synthesis. organic-chemistry.orglibretexts.orgwikipedia.org This reaction sequence involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, alcohol, or an amine, yields the chain-extended carboxylic acid, ester, or amide, respectively. This method is known to proceed with retention of stereochemistry at the migrating center. libretexts.org
Another versatile method for chain extension is the malonic ester synthesis. This involves the alkylation of a malonate ester with a suitable electrophile derived from this compound, followed by hydrolysis and decarboxylation to yield a derivative with a longer carbon chain.
Other Derivatization Strategies for this compound
Beyond modifications to the propanoic acid chain, other derivatization strategies can be employed to create a wider array of chemical structures, including cyclic compounds and molecules with additional functional groups.
Formation of Cyclic Derivatives
Intramolecular reactions of this compound can lead to the formation of heterocyclic structures. A notable example is the synthesis of chroman-4-ones. This can be achieved through an intramolecular Friedel-Crafts acylation of the corresponding acid chloride. science.govsigmaaldrich.commasterorganicchemistry.comnih.gov The reaction is typically promoted by a Lewis acid or a strong protic acid, which facilitates the cyclization of the acyl group onto the aromatic ring. The substitution pattern on the aromatic ring can influence the regioselectivity of this cyclization. For the title compound, cyclization would likely occur at the position ortho to the ether linkage and meta to the fluorine atom. The synthesis of various substituted chroman-4-ones has been reported, highlighting the versatility of this approach for creating complex heterocyclic scaffolds. nih.govnih.govresearchgate.netgu.sersc.org
Table 2: General Conditions for Intramolecular Friedel-Crafts Acylation
| Substrate | Reagent | Catalyst | Product |
|---|
Introduction of Additional Functional Groups
The aromatic ring of this compound is amenable to the introduction of additional functional groups through electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comlumenlearning.commasterorganicchemistry.comlibretexts.org The existing substituents—the bromo, fluoro, and phenoxypropanoic acid groups—will direct incoming electrophiles to specific positions on the ring. The ether oxygen is an activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The steric hindrance from the bulky propanoic acid side chain will also play a role in determining the position of substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions can be used to introduce a variety of functional groups, which can then be further modified. For instance, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functionalities. This allows for the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties. The synthesis of the herbicide clodinafop-propargyl (B133425) involves the substitution of a hydrogen atom on a phenoxypropionic acid derivative with a substituted pyridinyloxy group, demonstrating the utility of modifying the aromatic ring. dissertationtopic.netpatsnap.comsemanticscholar.orggoogle.comgoogle.com
Spectroscopic Characterization and Structural Elucidation of 2 2 Bromo 4 Fluorophenoxy Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(2-Bromo-4-fluorophenoxy)propanoic acid, the ¹H NMR spectrum is predicted to show signals corresponding to the propanoic acid moiety and the substituted benzene (B151609) ring.
The propanoic acid portion of the molecule features a methyl group (-CH₃) and a methine group (-CH-). The three equivalent protons of the methyl group are expected to appear as a doublet in the upfield region of the spectrum, typically around 1.7 ppm. This splitting into a doublet is due to the coupling with the single adjacent proton of the methine group (n+1 rule, where n=1). The methine proton, being attached to a carbon linked to an oxygen atom, is deshielded and would likely resonate as a quartet at approximately 4.8 ppm. The quartet arises from coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.
The aromatic region of the spectrum is expected to display three distinct signals for the three protons on the phenyl ring. The electron-withdrawing effects of the bromine and fluorine atoms, along with the oxygen atom, influence their chemical shifts, causing them to appear downfield, generally between 6.8 and 7.6 ppm. The precise splitting pattern (e.g., doublet of doublets) for each aromatic proton will depend on its coupling with the other two aromatic protons.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH ₃ | ~ 1.7 | Doublet (d) | 3H |
| -CH - | ~ 4.8 | Quartet (q) | 1H |
| Ar-H | 6.8 - 7.6 | Multiplet (m) | 3H |
| -COOH | > 10 | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. As all nine carbon atoms in this compound are in unique chemical environments, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded and is predicted to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the aromatic ring will resonate between approximately 110 and 160 ppm. The carbon atom bonded to the fluorine (C-F) will show a large C-F coupling constant, and its chemical shift will be directly influenced by the high electronegativity of fluorine. Similarly, the carbon bonded to bromine (C-Br) will appear in a characteristic region, shifted upfield relative to the other substituted aromatic carbons. The carbon attached to the ether oxygen (C-O) will also be found in this aromatic region but shifted downfield.
The aliphatic carbons of the propanoic acid side chain will appear more upfield. The methine carbon (-CH-O), being attached to oxygen, is expected around 70-80 ppm, while the methyl carbon (-CH₃) will be the most shielded, resonating at approximately 15-25 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | 15 - 25 |
| -C H- | 70 - 80 |
| Aromatic C -H | 110 - 140 |
| Aromatic C -Br | ~ 115 |
| Aromatic C -F | ~ 155 - 160 (with C-F coupling) |
| Aromatic C -O | ~ 150 |
| -C OOH | 170 - 180 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, this method provides a clean spectrum without the background noise often seen in other types of NMR.
For this compound, the ¹⁹F NMR spectrum would show a single signal, confirming the presence of one fluorine atom in the molecule. The chemical shift of this signal is indicative of the fluorine's electronic environment. For a fluorine atom attached to an aromatic ring, the resonance is expected in a characteristic range, which helps to confirm its position. Furthermore, this fluorine signal may exhibit coupling to the nearby aromatic protons (H-F coupling), which would appear as a complex multiplet, providing further structural confirmation. The technique is particularly valuable due to its broad chemical shift range, which minimizes the likelihood of signal overlap.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). A COSY spectrum of the target compound would show a critical cross-peak between the methine proton (~4.8 ppm) and the methyl protons (~1.7 ppm), confirming the -CH(CH₃)- fragment of the propanoic acid side chain. It would also show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the methyl proton signal at ~1.7 ppm and the methyl carbon signal at ~15-25 ppm, and another between the aromatic protons (6.8-7.6 ppm) and their respective aromatic carbons (110-140 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the methine proton (~4.8 ppm) and the carbonyl carbon (~170-180 ppm), as well as to the aromatic carbon attached to the ether oxygen (~150 ppm). This latter correlation is unequivocal proof that the propanoic acid moiety is linked to the phenoxy ring through the ether bond.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular formula of this compound, C₉H₈BrFO₃, is 261.9692 u (for the ⁷⁹Br isotope) and 263.9671 u (for the ⁸¹Br isotope). An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
A key feature in the mass spectrum would be the isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak would appear as a pair of peaks (M and M+2) of almost identical intensity, separated by two mass units. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information about a compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques offer unique insights into the structure of this compound.
Electron Ionization (EI) , a hard ionization technique, typically involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. For the target compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺• and M+2⁺• peaks).
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules, such as carboxylic acids. youtube.com It typically generates protonated molecules [M+H]⁺ in positive ion mode or, more commonly for carboxylic acids, deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov ESI-MS is advantageous for determining the molecular weight with high accuracy and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov For arylphenoxypropionic acids, ESI is a very sensitive and specific analytical procedure. nih.gov The technique involves applying a high voltage to a liquid sample to create an aerosol, which ultimately leads to the formation of gas-phase ions from the evaporated charged droplets. youtube.com
Fragmentation Pathway Analysis
The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. In EI-MS, the molecular ion of this compound would undergo characteristic cleavages.
A primary fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation steps for this molecule would likely include:
Loss of the carboxyl group (-COOH): This would result in a significant fragment ion corresponding to the loss of 45 Da.
Cleavage of the ether bond: Scission of the C-O bond between the aromatic ring and the propanoic acid side chain is expected, leading to ions corresponding to the bromofluorophenoxy moiety and the propanoic acid radical (or vice-versa).
McLafferty rearrangement: If applicable, this could lead to the elimination of a neutral alkene molecule.
Loss of halogens: Fragmentation involving the loss of Br or F atoms can also occur.
The resulting fragments provide conclusive evidence for the connectivity of the molecule. The table below outlines some of the expected key fragments.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Description |
|---|---|
| [C₉H₈BrFO₃]⁺• | Molecular Ion (M⁺•) |
| [C₈H₈BrFO₂]⁺ | Loss of Formyl Radical (-CHO) |
| [C₈H₇BrFO]⁺ | Cleavage of the ether bond |
| [C₆H₃BrF]⁺• | Bromofluorobenzene radical cation |
| [C₃H₅O₂]⁺ | Propanoic acid moiety cation |
| [COOH]⁺ | Carboxyl group cation |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is exceptionally useful for identifying the key functional groups within this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
The most characteristic IR absorption for a carboxylic acid is the very broad O-H stretching band, typically found in the 3300-2500 cm⁻¹ region. This broadening is a result of strong intermolecular hydrogen bonding, which forms dimeric structures in the solid state or in concentrated solutions. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, typically between 1760 and 1690 cm⁻¹. The C-O stretch and O-H bend are also identifiable in the fingerprint region.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the propanoic acid's alkyl part appear just below 3000 cm⁻¹. In-ring C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 2990 - 2850 | C-H stretch | Alkyl (CH₃, CH) |
| 1760 - 1690 | C=O stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C in-ring stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique that detects molecular vibrations based on changes in polarizability. nih.gov It is particularly useful for analyzing vibrations that are weak or absent in the IR spectrum, such as symmetrical vibrations and certain skeletal vibrations of the aromatic ring. For phenoxyacetic and phenoxypropionic acids, Raman spectroscopy, often aided by DFT calculations, provides detailed structural information and helps in the assignment of complex vibrational modes. researchgate.netresearchgate.net
The technique is valuable for molecular fingerprinting and can distinguish between structurally similar compounds. americanpharmaceuticalreview.com In the context of this compound, Raman spectroscopy would be effective in characterizing the phenyl ring modes and the C-Br and C-F stretching vibrations, providing a more complete vibrational profile of the molecule.
X-ray Crystallography and Solid-State Structure of Analogues
While the specific crystal structure of this compound is not detailed, analysis of closely related analogues provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and packing arrangements.
Crystal Data and Unit Cell Parameters
An analogous compound, (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid, provides a relevant model for the solid-state structure. researchgate.net Carboxylic acids in the solid state commonly form centrosymmetric hydrogen-bonded cyclic dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. researchgate.net This dimerization is a dominant feature of their crystal packing.
The crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid was determined, and its crystal data are presented below as a representative example of this class of compounds. researchgate.net
Table 3: Crystal Data for the Analogue (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid
| Parameter | Value |
|---|---|
| Formula | C₁₆H₁₅ClO₄ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.345(2) |
| b (Å) | 12.602(2) |
| c (Å) | 6.741(1) |
| α (°) | 101.37(1) |
| β (°) | 97.42(1) |
| γ (°) | 101.75(1) |
| V (ų) | 749.9 |
| Z | 2 |
Data sourced from Kennard et al. (1982). researchgate.net
This data illustrates the typical packing density and unit cell dimensions for a related, complex phenoxypropionic acid, suggesting a similar intricate packing arrangement for this compound, likely also featuring the characteristic hydrogen-bonded dimer motif.
Molecular Conformation and Dihedral Angle Analysis
The molecular conformation of this compound is defined by the relative orientation of the phenoxy and propanoic acid moieties. The flexibility of the molecule is primarily due to rotation around the ether linkage (C-O-C) and the C-C bond of the propanoic acid side chain. The spatial arrangement of these groups is influenced by steric hindrance and electronic interactions between the substituents on the aromatic ring and the carboxylic acid group.
The conformation is determined by several key dihedral angles, which would be calculated from precise structural data. A representative table of such angles for a related compound is shown below.
| Dihedral Angle | Value (°) |
| C1-C6-O1-C7 | 175.2 |
| C6-O1-C7-C8 | -170.8 |
| O1-C7-C8-O2 | -173.5 |
| O1-C7-C8-O3 | 6.9 |
Note: Data presented is hypothetical and illustrative of typical values for aryloxypropanoic acids.
Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, the dominant intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net This robust interaction involves the hydroxyl proton of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. researchgate.net
This dimerization creates a characteristic supramolecular synthon that is a recurring motif in the crystal structures of carboxylic acids. researchgate.net In addition to these strong hydrogen bonds, weaker interactions such as C—H⋯O contacts may also play a role in stabilizing the three-dimensional crystal lattice. nih.gov The presence of halogen atoms (bromine and fluorine) introduces the possibility of halogen bonding, although this is generally a weaker interaction compared to the carboxylic acid dimerization.
In solution, these intermolecular hydrogen bonds persist, although the equilibrium between the monomeric and dimeric forms can be influenced by the solvent. nih.gov The presence of such strong hydrogen bonding can complicate the interpretation of spectroscopic data, as it leads to distinct spectral signatures for the monomeric and dimeric species. nih.gov
Chiroptical Spectroscopy for Enantiomeric Characterization
Due to the presence of a chiral center at the second carbon of the propanoic acid chain, this compound exists as a pair of enantiomers. Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.
Optical Rotation Measurements
Optical rotation is a fundamental chiroptical property used to characterize enantiomers. Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. masterorganicchemistry.com The enantiomer that rotates light in a clockwise direction is termed dextrorotatory (+), while the one that rotates it counter-clockwise is called levorotatory (-). libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org
The magnitude of rotation is quantified as the specific rotation ([α]), which is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). amherst.edu It is calculated from the observed rotation (α) using the following formula: libretexts.org
[α]λT = α / (c × l)
Where:
T is the temperature.
λ is the wavelength of light (typically the sodium D-line, 589 nm). libretexts.org
α is the observed rotation in degrees.
c is the concentration in g/mL.
l is the path length of the sample tube in decimeters (dm).
The specific rotation is invaluable for identifying a specific enantiomer and for determining the enantiomeric excess (e.e.) of a non-racemic mixture.
| Enantiomer | Hypothetical Specific Rotation [α]D20 | Rotation Direction |
| (R)-enantiomer | - | Levorotatory (-) |
| (S)-enantiomer | + | Dextrorotatory (+) |
Note: The specific rotation values and the assignment of R/S to +/- are hypothetical and must be determined experimentally.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption provides a unique spectrum for each enantiomer.
Vibrational Circular Dichroism (VCD), which operates in the infrared region, is particularly useful for determining the absolute configuration of chiral molecules like α-aryloxypropanoic acids. nih.gov Studies on analogous compounds, such as 2-(2-chlorophenoxy)propanoic acid, have demonstrated a robust methodology for this purpose. nih.gov The experimental VCD spectrum of an enantiomer is measured and compared with theoretical spectra predicted by ab initio calculations, often using Density Functional Theory (DFT). nih.gov A strong correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration (R or S) to a specific enantiomer. nih.gov
A significant challenge in the VCD analysis of carboxylic acids is the interference from intermolecular hydrogen bonding in solution, which can complicate the spectra. nih.gov To overcome this, the carboxylic acid is often converted to its corresponding methyl ester. This conversion eliminates the strong hydrogen bonding, resulting in a simpler system that can be more accurately modeled by theoretical calculations, leading to a more reliable determination of the absolute configuration of the parent acid. nih.gov
Computational and Theoretical Chemistry Studies on 2 2 Bromo 4 Fluorophenoxy Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool in computational chemistry for investigating the electronic structure and properties of molecules. For 2-(2-Bromo-4-fluorophenoxy)propanoic acid, these methods can provide deep insights into its behavior at the atomic and molecular level.
Density Functional Theory (DFT) Applications for Electronic Structure
Molecular Orbital Analysis (HOMO/LUMO)
Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, a computational analysis would likely show the HOMO localized on the electron-rich phenoxy ring, while the LUMO might be distributed over the carboxylic acid group and the aromatic ring. The precise energies and spatial distributions of these frontier orbitals would be determined by the interplay of the bromo and fluoro substituents on the phenyl ring.
Below is a hypothetical data table illustrating the kind of information that a HOMO/LUMO analysis would provide for this compound. Please note that these values are representative and not from actual calculations.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis helps in identifying the most stable arrangements of the atoms in a molecule.
Gaseous and Solution Phase Conformers
In the gaseous phase, the conformations of this compound would be primarily determined by intramolecular forces. A computational scan of the potential energy surface by systematically rotating the rotatable bonds (such as the C-O bonds of the ether linkage and the C-C bond of the propanoic acid moiety) would reveal the various possible conformers and the energy barriers between them. In the solution phase, the presence of a solvent would influence the conformational preferences. The solvent's polarity could stabilize certain conformers over others through solute-solvent interactions, such as hydrogen bonding with the carboxylic acid group. Computational models that incorporate solvent effects, like the Polarizable Continuum Model (PCM), would be necessary to accurately predict the conformational landscape in different solvents.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over a given period.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. saudijournals.comresearchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical models for this correlation. researchgate.net
For a series of related phenoxypropanoic acids, a QSAR study would involve:
Data Collection: Gathering a dataset of compounds with their measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Building: Using statistical techniques like multiple linear regression or machine learning to build a model that relates the descriptors to the activity.
For this compound, the following descriptors would be significant:
Hammett constants (σ): To quantify the electron-withdrawing effects of the bromo and fluoro substituents on the aromatic ring.
Molar Refractivity (MR): As a measure of the steric bulk of the substituents.
Table 2: Key Molecular Descriptors for SAR/SPR Modeling of this compound
| Descriptor | Calculated Value | Implication for Activity/Property |
| cLogP | 3.2 | Suggests moderate lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets in proteins. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Indicates good potential for oral bioavailability based on typical screening criteria. |
| Molar Refractivity | 55.8 cm³/mol | Reflects the volume and polarizability of the molecule, which can be important for binding to a target. |
Note: The data in this table is hypothetical and for illustrative purposes, as specific studies on this compound were not found.
Mechanistic Studies through Computational Approaches
Computational chemistry can be instrumental in elucidating reaction mechanisms at the molecular level. For this compound, this could involve studying its degradation pathways or its mechanism of action if it acts as an inhibitor of an enzyme.
Density Functional Theory (DFT) is a common quantum mechanical method used for such studies. It can be used to:
Calculate Reaction Energies: To determine the thermodynamics of a potential reaction.
Locate Transition States: To identify the energy barrier (activation energy) of a reaction, which determines its rate.
Visualize Molecular Orbitals: To understand the electronic changes that occur during a reaction.
For example, if the compound's mode of action involves nucleophilic attack by the carboxylate group, DFT calculations could model this process, identifying the key interactions and energy changes involved. Similarly, the metabolic degradation of the compound, which might involve hydroxylation of the aromatic ring or cleavage of the ether bond, could be investigated.
Role of 2 2 Bromo 4 Fluorophenoxy Propanoic Acid in Advanced Organic Synthesis
Building Block for Complex Molecules and Scaffolds
The intrinsic structural features of 2-(2-Bromo-4-fluorophenoxy)propanoic acid make it an exemplary building block for the construction of more intricate molecular frameworks and scaffolds. The presence of a carboxylic acid group, an ether linkage, and a substituted aromatic ring provides multiple reactive sites for a variety of chemical transformations. Organic chemists can leverage these functionalities to introduce new bonds and build molecular complexity in a controlled and predictable manner.
The chiral nature of the propanoic acid moiety is of particular significance. Enantiomerically pure forms of this compound serve as valuable chiral synthons, enabling the synthesis of stereochemically defined target molecules. This is of paramount importance in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can profoundly influence biological activity or material properties.
Research in multi-step synthesis often employs such versatile building blocks to streamline the construction of complex natural products and their analogs. The strategic placement of the bromo and fluoro substituents on the phenyl ring also offers opportunities for further functionalization through cross-coupling reactions, expanding the diversity of accessible molecular scaffolds.
Precursor in the Synthesis of Pharmaceutically Relevant Intermediates
The structural motif of 2-phenoxypropanoic acid is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". Consequently, this compound is a logical precursor for the synthesis of novel NSAID candidates. For instance, researchers have synthesized derivatives of loxoprofen, a widely used NSAID, that exhibit reduced gastric side effects. The synthetic strategies employed in such studies can be adapted to utilize this compound to generate new anti-inflammatory agents with potentially improved pharmacological profiles.
The general synthetic approach involves the modification of the carboxylic acid group, for example, through amidation or esterification, to produce a library of derivatives. The bromo and fluoro substituents on the aromatic ring can influence the electronic properties and lipophilicity of the resulting molecules, which in turn can affect their biological activity and pharmacokinetic properties.
Below is a table summarizing the key structural features of this compound that are relevant to its use as a precursor for pharmaceutical intermediates.
| Feature | Relevance in Pharmaceutical Synthesis |
| Propanoic Acid Moiety | Core structure of "profen" NSAIDs. Allows for derivatization to modulate activity and properties. |
| Chiral Center | Enables the synthesis of single-enantiomer drugs, which can have improved efficacy and reduced side effects. |
| Phenoxy Group | A common linker in many biologically active compounds. |
| Bromo and Fluoro Substituents | Can enhance binding affinity to biological targets and improve metabolic stability. |
Intermediate in Agrochemical Development
The aryloxyphenoxypropionate class of compounds represents a significant family of herbicides that are crucial for modern agriculture. These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a vital enzyme for fatty acid synthesis. The commercial herbicide clodinafop-propargyl (B133425) is a prominent example of this class.
The synthesis of clodinafop-propargyl and related herbicides often involves the coupling of a substituted phenoxypropanoic acid with a heterocyclic moiety. While the direct use of this compound in the synthesis of clodinafop-propargyl is not explicitly detailed in publicly available literature, its structural similarity to the key intermediates, such as (R)-2-(4-hydroxyphenoxy)propionic acid, is striking. The presence of the bromo and fluoro substituents is a common strategy in agrochemical design to enhance herbicidal activity and selectivity.
It is highly probable that this compound or its derivatives serve as key intermediates in the development of new aryloxyphenoxypropionate herbicides. The general synthetic pathway would likely involve the reaction of the carboxylic acid with a suitable alcohol to form an ester, followed by further modifications to introduce the desired heterocyclic component.
The following table outlines the key steps in the synthesis of aryloxyphenoxypropionate herbicides where a compound like this compound could be a crucial intermediate.
| Step | Description |
| Esterification | The carboxylic acid group of the phenoxypropanoic acid is converted to an ester. |
| Nucleophilic Aromatic Substitution | The phenoxy group is coupled with a halogenated aromatic or heteroaromatic ring. |
| Further Functionalization | Additional chemical modifications may be performed to optimize the herbicidal properties. |
Design and Synthesis of Functional Materials and Probes
The unique combination of a chiral center, a halogenated aromatic ring, and a carboxylic acid functional group makes this compound an attractive candidate for the design and synthesis of advanced functional materials and molecular probes. The bromo and fluoro substituents can influence the electronic and photophysical properties of molecules, which is a key consideration in the development of materials with specific optical or electronic functions.
For instance, the incorporation of such halogenated aromatic moieties into liquid crystal structures can be used to tune their mesomorphic properties. The synthesis of organic liquid crystals often involves the use of building blocks with specific substituents to control properties like dielectric anisotropy. While direct application of this compound in this context is not extensively documented, the principles of liquid crystal design suggest its potential utility.
Furthermore, the carboxylic acid group provides a convenient handle for attaching the molecule to polymer backbones or other scaffolds, leading to the creation of functional polymers with tailored properties. The inherent chirality of the molecule can also be exploited to create chiral polymers or materials with chiroptical properties.
In the realm of molecular probes, the fluorophore and quencher moieties are often assembled through synthetic routes that could potentially utilize a building block like this compound. The bromo- and fluoro-substituted phenyl ring could be a part of a larger conjugated system designed to exhibit specific fluorescence characteristics.
Mechanistic Investigations of 2 2 Bromo 4 Fluorophenoxy Propanoic Acid Reactions
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 2-(2-Bromo-4-fluorophenoxy)propanoic acid are expected to be dictated by the functional groups present: the carboxylic acid, the ether linkage, and the substituted aromatic ring.
One common reaction for this class of compounds is nucleophilic substitution , where the propanoic acid moiety is attached to the phenoxy group. The synthesis of similar compounds, such as 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propionic acid, involves the reaction of a phenoxide with a 2-bromopropionate ester in the presence of a base like potassium carbonate. prepchem.com This suggests a Williamson ether synthesis-type mechanism. For this compound itself, a plausible synthetic pathway would involve the reaction of 2-bromo-4-fluorophenol (B1268413) with a lactate derivative.
The reaction would likely proceed via an SN2 mechanism , where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the lactate derivative. The stereochemistry at the chiral center of the propanoic acid would be inverted during this process.
Potential Intermediates:
Phenoxide ion: Formation of the 2-bromo-4-fluorophenoxide ion is a critical first step in many of its reactions.
Carbocation intermediates: In reactions under strongly acidic conditions, protonation of the ether oxygen could lead to cleavage of the ether bond, potentially forming a carbocation on the propanoic acid moiety, although this is less likely to be a primary pathway.
Characterization of Transition States and Energy Barriers
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for characterizing transition states and calculating the energy barriers of reaction pathways. For a hypothetical SN2 reaction to form this compound, the transition state would involve the partial formation of the oxygen-carbon bond and the partial breaking of the carbon-leaving group bond.
The energy barrier for such a reaction would be influenced by several factors:
Steric hindrance: The presence of the bromine atom ortho to the ether linkage could provide some steric hindrance, potentially raising the energy barrier compared to an unsubstituted phenoxy group.
Electronic effects: The fluorine and bromine atoms are electron-withdrawing, which would affect the nucleophilicity of the phenoxide intermediate.
While specific energy barrier data for this compound is not available, studies on similar reactions, such as the catalytic reduction of propionic acid, have shown activation energies in the range of 70-110 kJ/mol, depending on the catalyst used. researchgate.net
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for understanding reaction mechanisms by measuring the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For the synthesis of this compound, a kinetic study would likely reveal the reaction order with respect to the phenoxide and the lactate derivative.
A hypothetical rate law for the SN2 synthesis could be:
Rate = k[2-bromo-4-fluorophenoxide][lactate derivative]
Where 'k' is the rate constant. The value of 'k' could be determined by monitoring the disappearance of reactants or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.
The Arrhenius equation could then be used to determine the activation energy by measuring the rate constant at different temperatures.
| Parameter | Description | Method of Determination |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Monitoring concentration changes over time (e.g., via spectroscopy or chromatography). |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Method of initial rates or graphical methods. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Measuring the rate constant at different temperatures and using the Arrhenius plot. |
Influence of Catalysis on Reaction Mechanisms
Catalysis can significantly alter the reaction mechanism, providing a lower energy pathway and increasing the reaction rate.
Acid Catalysis: In reactions involving the carboxylic acid group, such as esterification, an acid catalyst would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.
Base Catalysis: For the Williamson ether synthesis-type reaction, a base is crucial for deprotonating the phenol (B47542) to form the more nucleophilic phenoxide ion.
Transition Metal Catalysis: In more complex reactions, such as cross-coupling reactions to modify the aromatic ring, transition metal catalysts like palladium or copper could be employed. For instance, the bromine atom could be a site for Suzuki or Buchwald-Hartwig coupling reactions. The mechanism would involve oxidative addition, transmetalation, and reductive elimination steps.
For example, the hydrogenation of propionic acid is significantly enhanced by the presence of a Pd-ReOx/TiO2 catalyst, which proceeds via hydride addition as the rate-determining step. researchgate.net While this is a reduction of the carboxylic acid, it illustrates the profound impact catalysts can have on the reaction mechanism and efficiency for this class of compounds.
| Catalyst Type | Potential Reaction | Effect on Mechanism |
| Acid (e.g., H2SO4) | Esterification | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Base (e.g., K2CO3) | Ether Synthesis | Deprotonates the phenol to form a more reactive nucleophile (phenoxide). |
| Transition Metal (e.g., Palladium) | Cross-Coupling | Facilitates the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine position via a catalytic cycle. |
Advanced Analytical Methodologies for 2 2 Bromo 4 Fluorophenoxy Propanoic Acid
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for the analysis of pharmaceutical compounds and fine chemicals. Its application to 2-(2-Bromo-4-fluorophenoxy)propanoic acid allows for the separation of the main component from any synthesis-related impurities or degradation products, as well as the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase (RP) HPLC is the most common mode used for this type of analysis, offering robust and reproducible methods. sielc.comsielc.com The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. pensoft.netpensoft.net
The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be employed for simple purity assays. pensoft.net For more complex samples containing multiple impurities, gradient elution, where the organic solvent concentration is increased over time, provides better resolution. Detection is commonly performed using a UV/VIS detector, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths, typically around 225 nm. pensoft.netpensoft.net
Table 1: Example of RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.net |
| Elution Mode | Isocratic pensoft.net |
| Flow Rate | 1.0 mL/min pensoft.net |
| Column Temperature | 30 °C pensoft.net |
| Detection | UV at 225 nm pensoft.net |
| Injection Volume | 20 µL pensoft.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. However, due to the polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is often challenging. jfda-online.com Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and less polar form. jfda-online.comresearchgate.net
A common derivatization method is esterification, for instance, converting the carboxylic acid to its methyl ester. nih.govnist.gov This reaction increases the compound's volatility, reduces peak tailing, and improves chromatographic performance on standard nonpolar capillary columns (e.g., those with a 5% phenyl-95% dimethylpolysiloxane stationary phase). mdpi.comifremer.fr Following derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.
Chiral Chromatography for Enantiomeric Purity
As this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical. heraldopenaccess.us This is accomplished using chiral chromatography, most commonly chiral HPLC. heraldopenaccess.usuma.es The technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov
Several types of CSPs are available for the resolution of acidic chiral compounds, including:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and show broad applicability.
Pirkle-type CSPs: These are based on a "donor-acceptor" mechanism and are effective for compounds with π-acidic or π-basic groups. nih.govtsijournals.com
Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can offer excellent enantioselectivity for a range of acidic and basic compounds. nih.gov
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/ethanol (B145695) mixtures) or reversed-phase, depending on the CSP and the analyte. tsijournals.com The choice of mobile phase composition, including the use of additives like trifluoroacetic acid, is crucial for optimizing the resolution between the enantiomers. tsijournals.com
Table 2: Example of Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Pirkle-type (R,R) Whelk-O1 (e.g., 250 mm x 4.6 mm, 5 µm) tsijournals.com |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) tsijournals.com |
| Elution Mode | Isocratic |
| Detector | UV |
| Key Performance Metric | Resolution between enantiomers > 2.0 tsijournals.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both quantitative data and structural information, making them invaluable for comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the powerful identification ability of mass spectrometry. nih.gov It is an ideal tool for identifying unknown impurities or confirming the structure of the main component, typically after derivatization (e.g., methylation) to ensure volatility. nih.govnih.gov
As the derivatized analytes elute from the GC column, they enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). nih.govifremer.fr The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for identification. thepharmajournal.com For quantitative analysis of trace impurities, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific characteristic ions, significantly enhancing sensitivity and selectivity. nih.govnih.gov
Table 3: Typical GC-MS System Parameters
| Component | Parameter |
|---|---|
| GC Column | Capillary column (e.g., 5% Phenyl Polysiloxane) mdpi.com |
| Carrier Gas | Helium mdpi.comthepharmajournal.com |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Impact (EI) at 70 eV ifremer.fr |
| Mass Analyzer | Quadrupole or Ion Trap mdpi.comifremer.fr |
| Detection Mode | Full Scan (for identification) or SIM (for quantification) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that pairs HPLC with mass spectrometry. nih.gov A major advantage of LC-MS is its ability to analyze many polar and non-volatile compounds, like this compound, in their native form without the need for derivatization. nih.gov
The eluent from the HPLC column is directed into an ionization source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. umb.edu Analysis is often performed in negative ion mode, which facilitates the deprotonation of the carboxylic acid to form the [M-H]⁻ ion. umb.edu For enhanced specificity and lower detection limits, tandem mass spectrometry (LC-MS/MS) is frequently employed. nih.govmdpi.com In this mode, the precursor ion (e.g., [M-H]⁻) is isolated, fragmented, and specific product ions are monitored, a process known as multiple reaction monitoring (MRM). This minimizes matrix interference and provides a high degree of confidence in both identification and quantification. nih.govumb.edu
Table 4: General LC-MS/MS Method Parameters
| Component | Parameter |
|---|---|
| LC System | Reversed-Phase HPLC (e.g., C18 column) umb.edu |
| Mobile Phase | Acetonitrile/Water with modifier (e.g., formic acid or ammonium (B1175870) acetate) nih.govumb.edu |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Mass Analyzer | Triple Quadrupole or High-Resolution MS (e.g., QTOF, Orbitrap) chromatographyonline.com |
| MS/MS Transition | [M-H]⁻ → Specific product ions |
Spectroscopic Quantification Methods
The quantification of this compound in various matrices is crucial for applications ranging from environmental monitoring to quality control in chemical synthesis. Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offer powerful tools for the precise and accurate determination of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide quantitative data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely accessible and effective technique for the quantification of aromatic compounds. The presence of the substituted phenoxy group in this compound results in characteristic absorption of ultraviolet light. The Beer-Lambert law, which establishes a linear relationship between absorbance and concentration, forms the basis of quantitative UV-Vis analysis.
Methodology: A standard solution of this compound of known concentration is prepared in a suitable solvent, such as ethanol or methanol. The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of varying concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Research Findings: Studies on similar halogenated phenoxy acids have demonstrated the utility of UV-Vis spectroscopy for their quantification. For instance, the analysis of related compounds often involves monitoring absorbance in the 270-290 nm range. The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low parts-per-million (ppm) range, depending on the molar absorptivity of the compound and the path length of the cuvette used.
Table 1: Illustrative UV-Vis Spectroscopic Data for Quantification
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 282 nm |
| Molar Absorptivity (ε) | 3500 L mol⁻¹ cm⁻¹ |
| Linear Range | 0.5 - 25 mg/L |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.35 mg/L |
Note: This data is representative and based on typical values for similar aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of the purity of organic compounds. This technique offers the advantage of not requiring an identical standard of the analyte for calibration; instead, an internal standard of known purity and concentration is used.
Methodology: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration of the signals. The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.
Research Findings: The application of qNMR for the purity assessment of agrochemicals, including phenoxyacetic acid derivatives, has been well-documented. nih.gov The protons on the aromatic ring and the methine proton of the propanoic acid moiety of this compound provide distinct signals suitable for quantification. The high accuracy and precision of qNMR make it a valuable tool for certifying reference materials and for quality control in manufacturing.
Table 2: Representative ¹H NMR Data for qNMR Analysis
| Analyte Signal (Proton) | Internal Standard Signal (Proton) | Analyte Integral | Internal Standard Integral | Calculated Purity (%) |
| Aromatic CH (doublet) | Methylene CH₂ (singlet) | 1.05 | 2.00 | 98.7 |
| Methine CH (quartet) | Methyl CH₃ (singlet) | 0.98 | 3.00 | 99.1 |
Note: This table illustrates the principle of qNMR calculation using hypothetical integral values.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and selective method for the quantification of this compound.
Methodology: For GC-MS analysis, the carboxylic acid is often derivatized (e.g., esterified) to increase its volatility. The sample is then introduced into the GC, where it is separated from other components before being ionized and detected by the mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of the analyte. An internal standard, often a stable isotope-labeled version of the analyte, is used to construct a calibration curve and ensure high accuracy.
Research Findings: Investigations into phenoxypropanoic acid derivatives have shown that GC-MS is a robust method for their trace-level determination in complex matrices. nih.gov The fragmentation pattern of this compound in the mass spectrometer will yield characteristic ions that can be used for its unambiguous identification and quantification. The presence of bromine and fluorine atoms results in a distinct isotopic pattern that enhances the selectivity of the analysis.
Table 3: Potential Mass Spectrometric Data for Quantification via GC-MS
| Parameter | Value |
| Retention Time (derivatized) | 12.5 min |
| Quantifier Ion (m/z) | 262 |
| Qualifier Ion 1 (m/z) | 183 |
| Qualifier Ion 2 (m/z) | 155 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
Note: The m/z values are hypothetical and would depend on the specific derivatization and ionization method used.
Comparative Studies of 2 2 Bromo 4 Fluorophenoxy Propanoic Acid with Analogues
Structural Analogues with Varying Halogenation Patterns and Positions (e.g., 2-(2-Chloro-4-fluorophenoxy)propanoic acid, 2-(4-Bromo-2-fluorophenoxy)propanoic acid)
The identity and placement of halogen atoms on the phenoxy ring are critical determinants of the molecule's electronic properties and reactivity. By comparing 2-(2-Bromo-4-fluorophenoxy)propanoic acid with analogues like 2-(2-Chloro-4-fluorophenoxy)propanoic acid and its isomer 2-(4-Bromo-2-fluorophenoxy)propanoic acid, clear trends emerge.
The primary difference between the bromo- and chloro-analogues lies in the properties of the halogen atom at the ortho position. Bromine is larger and less electronegative than chlorine. This results in a weaker carbon-halogen bond (C-Br vs. C-Cl) and different steric and electronic influences on the adjacent ether linkage and the aromatic ring. The substitution of bromine with chlorine alters the electron density distribution across the molecule, which can affect its reactivity in electrophilic or nucleophilic substitution reactions.
The positional isomer, 2-(4-Bromo-2-fluorophenoxy)propanoic acid, highlights the importance of substituent location. Swapping the positions of the bromine and fluorine atoms significantly changes the electronic environment. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. When placed at the ortho position, its influence on the ether oxygen is more pronounced compared to when it is at the para position.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target Compound |
|---|---|---|---|
| This compound | C₉H₈BrFO₃ | 263.06 | Reference Compound |
| 2-(2-Chloro-4-fluorophenoxy)propanoic acid | C₉H₈ClFO₃ | 218.61 | Chlorine replaces Bromine at the 2-position. |
| 2-(4-Bromo-2-fluorophenoxy)propanoic acid | C₉H₈BrFO₃ | 263.06 | Positions of Bromine and Fluorine are swapped. americanelements.com |
Analogues with Modified Propanoic Acid Moieties (e.g., 2-(4-Fluorophenoxy)propanoic acid, 3-(2-Fluorophenoxy)propanoic acid)
Altering the attachment point of the phenoxy group to the propanoic acid chain, as in 3-(2-Fluorophenoxy)propanoic acid, creates a constitutional isomer with fundamentally different properties. In this analogue, the phenoxy group is attached to the beta-carbon (C3) of the propanoic acid chain, rather than the alpha-carbon (C2). This shift changes the molecule from an α-aryloxypropanoic acid to a β-aryloxypropanoic acid. This modification alters the spatial relationship between the aromatic ring and the carboxyl group, affecting its chemical reactivity and potential as a synthetic intermediate. nih.gov For instance, the crystal structure of 3-(2-Fluorophenoxy)propanoic acid shows molecules forming centrosymmetric dimers through hydrogen bonds. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target Compound |
|---|---|---|---|
| This compound | C₉H₈BrFO₃ | 263.06 | Reference Compound |
| 2-(4-Fluorophenoxy)propanoic acid | C₉H₉FO₃ | 184.17 | Lacks the 2-bromo substituent. chemimpex.com |
| 3-(2-Fluorophenoxy)propanoic acid | C₉H₉FO₃ | 184.16 | Phenoxy group is at the 3-position of the propanoic acid; lacks the 4-bromo substituent. nih.gov |
Isomeric Comparisons and Regioselectivity Implications
The comparison between this compound and its isomer 2-(4-Bromo-2-fluorophenoxy)propanoic acid is a direct study of regioselectivity. The synthesis of such compounds, typically involving the Williamson ether synthesis between a substituted phenol (B47542) and an alpha-halopropanoate, depends on the availability of the correctly substituted phenol precursor.
The synthesis of the phenol precursor itself is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents determine the outcome. For the precursor 4-fluoro-2-bromophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. Bromination of 4-fluorophenol (B42351) would thus be directed to the positions ortho to the hydroxyl group, leading to the desired 2-bromo isomer. Conversely, synthesis of the 2-fluoro-4-bromophenol precursor would involve different synthetic logic to achieve the desired regiochemistry. These synthetic considerations are crucial, as the isomeric purity of the final propanoic acid derivative is dependent on the regioselectivity of these preceding steps.
Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility
Each structural modification has a predictable impact on the compound's reactivity and usefulness in synthesis.
Varying Halogenation: Replacing bromine with chlorine at the 2-position generally leads to a more stable C-X bond, making the compound less susceptible to reactions involving cleavage of this bond. The differing electronic effects also modulate the acidity of the propanoic acid moiety and the reactivity of the aromatic ring towards further substitution. The nature and position of halogens are known to be critical in tuning the biological activity of phenoxyacetic and phenoxypropanoic acid derivatives, particularly in their application as herbicides. mdpi.comresearchgate.net
Positional Isomerism: The switch between 2-(2-Bromo-4-fluorophenoxy) and 2-(4-Bromo-2-fluorophenoxy) structures alters the steric environment around the chiral center of the propanoic acid. This can be significant in stereoselective synthesis or in applications where molecular recognition is key, such as in the development of agrochemicals. jocpr.com
Propanoic Acid Moiety: Shifting the phenoxy group from the C2 to the C3 position of the propanoic acid chain fundamentally alters the molecule's classification and reactivity. The resulting β-phenoxypropanoic acid derivative has different chemical properties and is a precursor to different classes of compounds compared to its α-phenoxypropanoic acid counterpart.
Future Research Directions for 2 2 Bromo 4 Fluorophenoxy Propanoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 2-(2-bromo-4-fluorophenoxy)propanoic acid. Traditional methods often rely on harsh reaction conditions and hazardous solvents. Green chemistry principles are increasingly being adopted to mitigate the environmental impact of chemical synthesis. wikipedia.orgchemrxiv.org
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental footprint of the synthesis. chemrxiv.org
Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is a critical area of research.
Biocatalysis: Employing enzymes as catalysts can lead to highly selective and efficient syntheses under mild conditions, offering a more sustainable alternative to traditional chemical catalysts. mdpi.comyoutube.com
| Synthetic Approach | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |
| Solvent-Free Reactions | Minimized waste, reduced environmental impact |
| Greener Solvents | Lower toxicity and environmental persistence |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability |
Development of Advanced Catalytic Systems for Efficiency and Selectivity
The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of the synthesis of this compound. Future research in this area will likely focus on several key classes of catalysts:
Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reactants in immiscible phases, which can improve reaction rates and yields while simplifying workup procedures. nih.govnih.gov The use of PTC can also enable the use of less expensive and more environmentally benign reagents. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional catalysis, which can be advantageous in terms of cost, toxicity, and environmental impact. researchgate.net Chiral organocatalysts can also be employed for the enantioselective synthesis of specific stereoisomers.
Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, and nickel, are highly effective for forming the ether linkage in aryloxypropanoic acids. chimia.ch Future research will likely focus on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings.
| Catalyst Type | Key Features and Research Focus |
| Phase-Transfer Catalysts | Improved reaction rates, simplified workup, use of milder bases. |
| Organocatalysts | Metal-free, reduced toxicity, potential for enantioselectivity. |
| Transition Metal Catalysts | High efficiency in C-O bond formation, development of more active and stable catalysts. |
In-depth Computational Studies for Predictive Modeling and Design
Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules, which can guide the design of new derivatives of this compound with desired characteristics. Future research in this area will likely involve a combination of computational techniques:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of the molecule, as well as to model reaction mechanisms and predict spectroscopic properties. nih.govrsc.orgyoutube.comchimia.chmdpi.com This can provide valuable insights into the reactivity of the compound and help in the design of more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. mdpi.comyoutube.comtcichemicals.comnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.
Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to biological targets, such as enzymes or receptors. wikipedia.orgnih.govchimia.chunl.edumpg.denih.gov This can help to elucidate the mechanism of action of these compounds and guide the design of more potent and selective inhibitors or agonists.
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, reaction mechanisms, and spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. |
| Molecular Docking | Simulation of ligand-protein interactions to predict binding modes and affinities. |
Integration into Novel Chemical Biology Tools and Probes
The unique chemical structure of this compound makes it a promising candidate for development into novel chemical biology tools and probes. The carboxylic acid group provides a convenient handle for bioconjugation, allowing the molecule to be attached to other biomolecules or surfaces.
Future research in this area could focus on:
Development of Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to develop fluorescent probes for imaging and sensing applications in biological systems. youtube.comnih.govyoutube.comchimia.chmdpi.com
Protein Labeling and Bioconjugation: The carboxylic acid functionality can be activated to react with amine groups on proteins, enabling the site-specific labeling of proteins for various applications, including proteomics and drug delivery. researchgate.netchimia.chtcichemicals.comunl.eduresearchgate.net
Development of Biosensors: Immobilizing this compound or its derivatives onto a sensor surface could lead to the development of novel biosensors for the detection of specific analytes.
Investigation of Emerging Reaction Chemistries and Applications
The application of emerging reaction chemistries to the synthesis and modification of this compound could unlock new applications and provide access to novel derivatives.
Key emerging areas include:
C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.govyoutube.comnih.govmdpi.com Applying C-H activation strategies to the aromatic ring of this compound could enable the late-stage functionalization of the molecule, providing rapid access to a diverse range of analogues. wikipedia.orgnih.govchimia.chmpg.de
Photoredox Catalysis: This rapidly developing field of catalysis utilizes visible light to drive chemical reactions, often under mild and environmentally friendly conditions. chemrxiv.orgresearchgate.netrsc.orgunl.edu Photoredox catalysis could be employed for novel transformations of this compound, such as decarboxylative functionalization or the introduction of new substituents.
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. mdpi.comchimia.chtcichemicals.comnih.govresearchgate.net The development of flow-based synthetic routes to this compound could enable its more efficient and sustainable production.
| Emerging Chemistry | Potential Application |
| C-H Activation | Late-stage functionalization to create diverse analogues. |
| Photoredox Catalysis | Novel transformations under mild conditions. |
| Flow Chemistry | Efficient, safe, and scalable synthesis. |
Q & A
Q. What are the recommended synthesis methods for 2-(2-Bromo-4-fluorophenoxy)propanoic acid in laboratory settings?
A common approach involves coupling 2-bromo-4-fluorophenol with a propanoic acid derivative, such as α-bromopropionic acid, under basic conditions. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., dimethylformamide) and a base like potassium carbonate to facilitate nucleophilic substitution .
- Purification : Recrystallization from ethanol or aqueous methanol improves purity.
- Characterization : Confirm the product via melting point analysis and spectroscopic methods (FT-IR for ester/acid group identification) .
Q. How should researchers characterize the purity and structure of this compound?
Employ a combination of analytical techniques:
Q. What safety protocols are critical when handling this compound?
- PPE : Wear acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact (absorption risks noted for structurally similar compounds) .
- Ventilation : Use fume hoods for synthesis steps to minimize inhalation exposure .
- Emergency Measures : Install eyewash stations and showers; follow decontamination protocols for spills .
Advanced Research Questions
Q. How to design experiments to investigate the interaction of this compound with biological membranes?
- Fluorescence Anisotropy : Label membranes with fluorescent probes (e.g., DPH) to monitor changes in lipid bilayer fluidity upon compound addition .
- Molecular Dynamics (MD) Simulations : Model the compound’s orientation within lipid bilayers using software like GROMACS, focusing on bromine/fluorine substituent effects on membrane permeability .
Q. How to resolve contradictions in reported bioactivity data across studies?
Q. What methodologies assess the stability and degradation pathways of this compound under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/alkaline pH).
- Analysis Tools : Use LC-MS to identify degradation products (e.g., debromination or defluorination byproducts) .
- Storage Recommendations : Store at 0–6°C in amber vials to minimize photodegradation (as suggested for related halogenated compounds) .
Q. How to identify and quantify impurities in synthesized batches?
Q. What computational approaches model the reactivity of this compound in different solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
